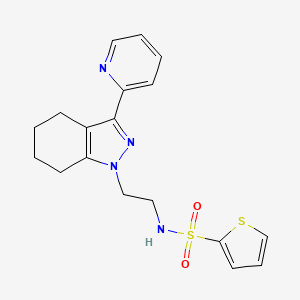

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Characterization

One-Pot Synthesis Approaches : Researchers have developed one-pot synthesis methods for generating sulfonamide derivatives. For instance, Rozentsveig et al. (2013) outlined a one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrating an efficient route to these heterocyclic compounds without the need for isolating intermediates (Rozentsveig et al., 2013).

Solvent-Free Microwave-Assisted Synthesis : The solvent-free microwave-assisted preparation of N-(2-(pyridin-2-yl)ethyl)sulfonamides by Ghattas et al. (2014) illustrates an innovative and efficient method for accessing a variety of sulfonamide derivatives. This process highlights the environmental benefits of solvent-free reactions in synthetic chemistry (Ghattas et al., 2014).

Potential Applications

Antibacterial Agents : Azab et al. (2013) explored the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety. Their work underscores the potential of these derivatives as antibacterial agents, with several compounds showing high activities (Azab et al., 2013).

Antitumor and Antibacterial Agents : Hafez et al. (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were then evaluated for their in vitro activity against tumor cell lines and antibacterial properties. This study provided insights into the structural attributes contributing to the biological activity of these compounds (Hafez et al., 2017).

Metal Coordination and Structural Analysis : Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. Their work is significant for understanding the ligand properties of sulfonamides and their potential as ligands for metal coordination (Jacobs et al., 2013).

Mechanism of Action

Target of action

The compound contains a benzimidazole moiety, which is a common structural component in many biologically active compounds. Benzimidazoles are known to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of action

Benzimidazoles generally exert their effects by binding to their targets and modulating their activity .

Biochemical pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Benzimidazoles are involved in a wide range of biological processes, including inflammation, neurotransmission, and cell division .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of action

Benzimidazoles have a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action environment

Factors such as ph, temperature, and the presence of other compounds can affect the activity and stability of benzimidazoles .

Properties

IUPAC Name |

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S2/c23-26(24,17-9-5-13-25-17)20-11-12-22-16-8-2-1-6-14(16)18(21-22)15-7-3-4-10-19-15/h3-5,7,9-10,13,20H,1-2,6,8,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZUMOSMIKPHGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC=CS3)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2373398.png)

![4-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2373410.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate](/img/structure/B2373412.png)

![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2373413.png)

![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)